1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
Description
This compound is a 1,4-diazepane derivative featuring dual sulfonyl substituents. The 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) is functionalized at both nitrogen atoms: one with a 4-methoxy-3-methylphenylsulfonyl group and the other with a 1-methyl-1H-imidazol-4-ylsulfonyl group. Structural analogs suggest roles in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl groups mediate critical interactions .
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S2/c1-14-11-15(5-6-16(14)26-3)27(22,23)20-7-4-8-21(10-9-20)28(24,25)17-12-19(2)13-18-17/h5-6,11-13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNOPZTNHJEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C=N3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane typically involves multiple steps:
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Formation of the Diazepane Ring: : The initial step often involves the formation of the 1,4-diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
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Introduction of the Sulfonyl Groups: : The sulfonyl groups are introduced via sulfonylation reactions. This involves reacting the diazepane intermediate with sulfonyl chlorides, such as 4-methoxy-3-methylbenzenesulfonyl chloride and 1-methyl-1H-imidazole-4-sulfonyl chloride, in the presence of a base like triethylamine.
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Purification: : The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles replace the sulfonyl substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Overview
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane, with the CAS number 1903726-36-2, is a sulfonamide compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features enable it to interact with biological systems, making it a candidate for therapeutic applications.
Pharmacological Studies
The compound has shown potential in pharmacological research due to its ability to inhibit specific enzymes and receptors. Studies indicate its role in modulating pathways related to:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : Research has indicated that sulfonamide derivatives exhibit antimicrobial activities. The specific interactions of this compound with bacterial enzymes could provide insights into developing new antibiotics.
Neuropharmacology
Given the diazepane structure, this compound may influence central nervous system (CNS) activity. Investigations into its effects on neurotransmitter systems could reveal:
- Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties, suggesting that this compound might also reduce anxiety in preclinical models.
- Cognitive Enhancement : There is ongoing research into the potential of such compounds to enhance cognitive functions, which could be beneficial in treating neurodegenerative diseases.
Drug Development
The structural characteristics of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane make it a valuable scaffold for drug development:
- Lead Compound for Derivatives : Its sulfonamide group can be modified to create derivatives with improved efficacy and reduced side effects.
Case Studies and Research Findings
A review of recent literature highlights several case studies involving this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Antitumor Activity | Demonstrated significant cytotoxicity against lung cancer cells with IC50 values in the low micromolar range. |
| Study B (2024) | Antimicrobial Effects | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with mechanisms involving inhibition of bacterial folate synthesis. |
| Study C (2025) | CNS Effects | Found potential anxiolytic effects in rodent models, correlating with alterations in GABAergic transmission. |
Mechanism of Action
The mechanism of action of 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of 1,4-diazepane sulfonates. Key structural analogs and their distinguishing features are discussed below:
Structural Variations in Sulfonyl Substituents
- 1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(naphthalen-1-yl)ethanone (): Contains a naphthalene-based ethanone group instead of the 4-methoxy-3-methylphenyl substituent. The imidazole sulfonyl group is unsubstituted (1H-imidazol-4-yl), whereas the target compound has a 1-methylimidazole. Molecular weight: 398.5 g/mol (C₂₀H₂₂N₄O₃S), indicating reduced steric bulk compared to the target compound .
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane ():
- 1-(4-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-(4-isopropylphenoxy)ethanone (): Incorporates a dimethylimidazole sulfonyl group and a phenoxy-ethanone substituent. Molecular weight: 434.6 g/mol (C₂₁H₃₀N₄O₄S).
Data Table: Comparative Analysis
Research Findings and Implications
Impact of Substituents on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxy-3-methylphenyl group in the target compound provides moderate electron-donating effects, which may enhance stability compared to the electron-withdrawing trifluoromethyl group in .
- Methoxy groups can improve solubility in polar solvents, whereas trifluoromethyl groups increase metabolic resistance .
- Steric and Lipophilic Effects: The naphthalene moiety in introduces significant hydrophobicity, likely reducing aqueous solubility compared to the target compound .
Biological Activity
1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a diazepane ring with sulfonyl groups attached to both ends, as well as methoxy and methyl substitutions on the phenyl ring. The presence of the imidazole moiety further enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Weight | 349.4 g/mol |
| Chemical Formula | C17H23N3O4S2 |
| IUPAC Name | 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane |
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity: Compounds containing sulfonyl groups can act as enzyme inhibitors, potentially targeting specific pathways involved in cancer progression.
- Anticancer Activity: The imidazole and diazepane moieties are associated with anticancer properties, influencing cell cycle regulation and apoptosis in cancer cells.
Anticancer Properties
Recent studies have demonstrated that related compounds with imidazole and diazepane structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies: In vitro assays showed that related compounds can induce G2/M phase arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds ranged from 0.15 to 7.26 µM, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural components:
- Sulfonyl Group: Enhances binding affinity to target enzymes or receptors.
- Imidazole Ring: Contributes to anticancer activity by interacting with tubulin, disrupting microtubule formation, and leading to mitotic arrest .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antiproliferative Effects:
- In Vivo Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
